

Application Notes and Protocols for Boc-Inp-OH in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Inp-OH*

Cat. No.: *B070606*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-piperidine-4-carboxylic acid, commonly abbreviated as **Boc-Inp-OH**, is a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine core, a prevalent scaffold in many biologically active compounds, coupled with the versatile Boc protecting group, makes it a strategic component for synthesizing a diverse range of small molecules and peptides. The isonipecotic acid moiety, derived from **Boc-Inp-OH**, is a conformationally constrained analog of γ -aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.^[1] This structural feature has led to the exploration of **Boc-Inp-OH** derivatives in various therapeutic areas, including neuroscience, oncology, and infectious diseases.

These application notes provide an overview of the utility of **Boc-Inp-OH** in drug discovery, supported by quantitative data and detailed experimental protocols for its incorporation into target molecules.

Chemical Properties

Property	Value	Reference
Synonyms	1-Boc-piperidine-4-carboxylic acid, Boc-isonipecotic acid	
CAS Number	84358-13-4	
Molecular Formula	C ₁₁ H ₁₉ NO ₄	
Molecular Weight	229.27 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents like DMF, DCM, and methanol	

Applications in Drug Discovery

The unique structural features of **Boc-Inp-OH** have been leveraged to develop modulators of various biological targets. The piperidine ring can orient substituents in defined spatial arrangements, crucial for specific interactions with protein binding pockets.

Modulation of GABA Receptors for Neurological Disorders

The structural similarity of the isonipecotic acid core to GABA has driven its use in the synthesis of GABA receptor modulators. Isonipecotic acid itself is a partial agonist of the GABA-A receptor.[1] By derivatizing the piperidine nitrogen and the carboxylic acid of **Boc-Inp-OH**, researchers have developed potent and selective inhibitors of GABA transporters (GATs), which are promising targets for treating neurological disorders like epilepsy.

A notable application is in the synthesis of inhibitors for the murine GABA transporter subtype 4 (mGAT4). The following table summarizes the inhibitory potencies of nipecotic acid derivatives, which can be synthesized from the corresponding Boc-protected precursors like **Boc-Inp-OH**.

Compound	mGAT1 IC ₅₀ (μ M)	mGAT2 IC ₅₀ (μ M)	mGAT3 IC ₅₀ (μ M)	mGAT4 IC ₅₀ (μ M)	Reference
(S)-8d	> 1000	> 1000	250	0.26	[2] [3]
(R)-8d	> 1000	> 1000	1000	1.1	[2] [3]

These findings highlight the stereospecific requirements for potent GAT4 inhibition and demonstrate the utility of chiral derivatives of **Boc-Inp-OH** in achieving subtype selectivity.[\[2\]](#)[\[3\]](#)

Development of Enzyme Inhibitors

The **Boc-Inp-OH** scaffold has also been incorporated into molecules targeting various enzymes implicated in disease.

DNA Gyrase Inhibition: Derivatives of isonipecotic acid are being investigated as inhibitors of bacterial DNA gyrase, a validated target for antibiotics. While specific quantitative data for a molecule directly synthesized from **Boc-Inp-OH** is not readily available in primary literature, the core structure is of significant interest in this area.

Histone Deacetylase (HDAC) Inhibition: The piperidine ring of **Boc-Inp-OH** can serve as a scaffold to position zinc-binding groups and surface-recognition moieties required for HDAC inhibition. This is a promising avenue for the development of novel anti-cancer agents.

Experimental Protocols

The following protocols provide detailed methodologies for the common transformations involving **Boc-Inp-OH** in a drug discovery setting.

Protocol 1: Amide Bond Formation using HATU Coupling

This protocol describes the coupling of **Boc-Inp-OH** to a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

- **Boc-Inp-OH**
- Target amine
- HATU
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Standard laboratory glassware and stirring apparatus
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve **Boc-Inp-OH** (1.0 equivalent) in anhydrous DMF.
- Add the target amine (1.0-1.2 equivalents) to the solution.
- In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF.
- Add the HATU solution to the reaction mixture.
- Slowly add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Boc-Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the piperidine nitrogen for further functionalization.

Materials:

- Boc-protected compound
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Standard laboratory glassware and stirring apparatus

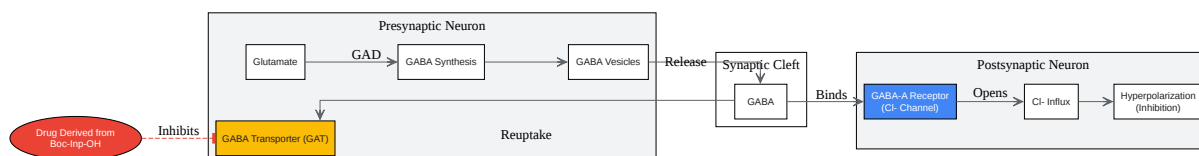
Procedure:

- Dissolve the Boc-protected compound in DCM (approximately 10 mL per gram of substrate).
- Cool the solution to 0 °C in an ice bath.
- Slowly add TFA (an equal volume to the DCM, creating a 1:1 mixture) to the stirred solution.
- Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
- Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual TFA.
- The resulting amine salt can often be used directly in the next step or can be neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., saturated sodium bicarbonate solution).

Visualizations

Signaling Pathway: GABAergic Synapse Modulation

The isonipecotic acid core of **Boc-Inp-OH** is a GABA analogue, and its derivatives can modulate GABAergic neurotransmission. The following diagram illustrates the potential mechanism of action for a GAT inhibitor derived from **Boc-Inp-OH**.

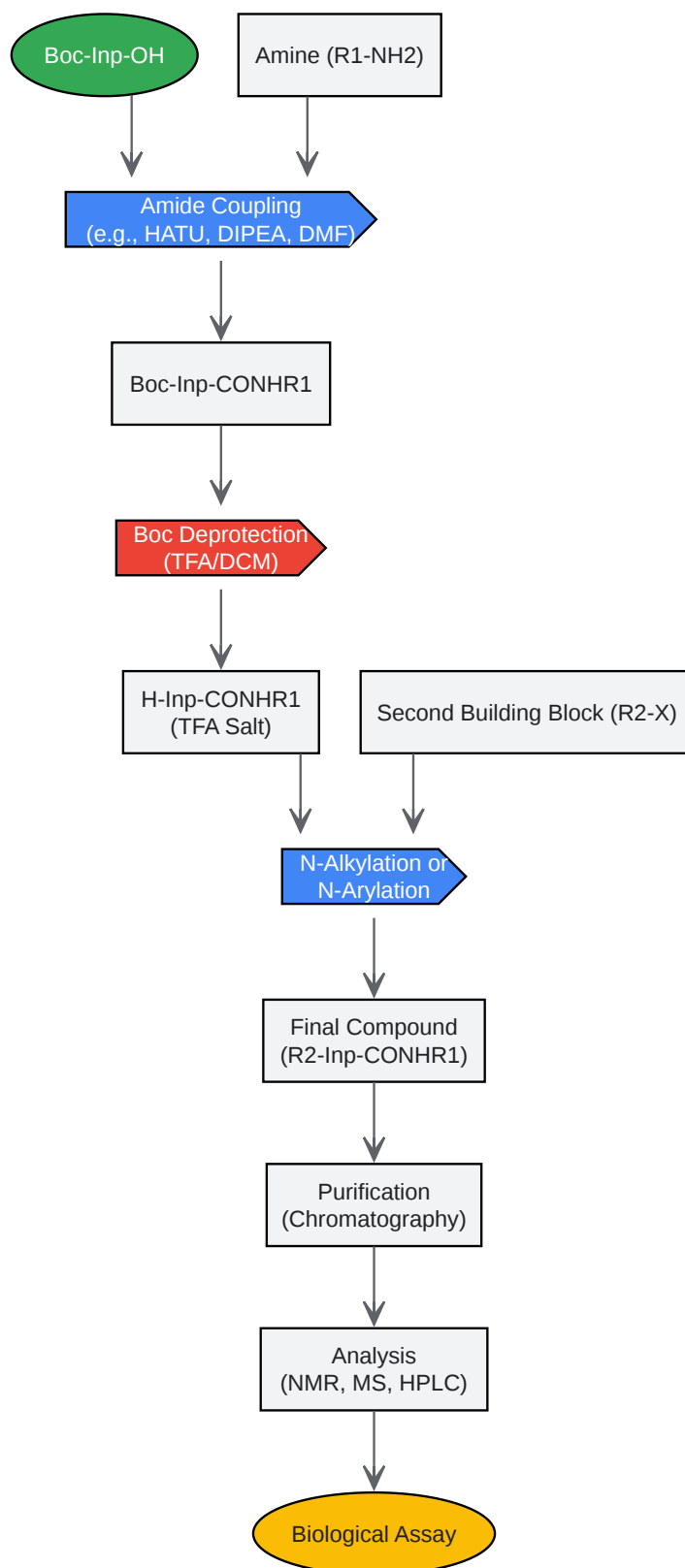


[Click to download full resolution via product page](#)

Caption: Modulation of GABAergic signaling by a **Boc-Inp-OH** derived GAT inhibitor.

Experimental Workflow: Synthesis of an Isonipecotic Acid Derivative

The following diagram outlines a typical workflow for the synthesis of a drug candidate using **Boc-Inp-OH** as a starting material.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow using **Boc-Inp-OH**.

Conclusion

Boc-Inp-OH is a versatile and valuable building block for the synthesis of novel drug candidates. Its rigid piperidine core, derived from the GABA analogue isonipecotic acid, provides a privileged scaffold for targeting a range of biological entities, particularly in the central nervous system. The straightforward protocols for its incorporation and subsequent deprotection allow for its efficient use in both small-scale medicinal chemistry efforts and larger-scale library synthesis. The quantitative data presented for GAT inhibitors underscores the potential of **Boc-Inp-OH** derivatives in developing potent and selective therapeutics. As drug discovery continues to demand novel chemical matter, the strategic application of building blocks like **Boc-Inp-OH** will remain a cornerstone of modern pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Boc-Inp-OH in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070606#use-of-boc-inp-oh-in-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com